eIF4A3-IN-1

Descripción general

Descripción

eIF4A3-IN-1 es un inhibidor selectivo del factor de iniciación eucariota 4A3 (eIF4A3). Este compuesto se une a un sitio no de unión a ATP de eIF4A3 y muestra una inhibición significativa de la degradación mediada por sin sentido del ARN celular a concentraciones específicas . eIF4A3 es un miembro de la familia de proteínas DEAD-box y juega un papel crucial en el metabolismo del ARN, incluida la unión de ARN mensajero y la degradación mediada por sin sentido del ARN mensajero .

Métodos De Preparación

La síntesis de eIF4A3-IN-1 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones controladas. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública. Los métodos de producción industrial para this compound probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

eIF4A3-IN-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Cancer Therapy

Role in Tumorigenesis

eIF4A3 is implicated in the progression of several cancers, including lung adenocarcinoma, glioblastoma, hepatocellular carcinoma, and pancreatic cancer. Studies have shown that eIF4A3 promotes tumor growth by regulating key signaling pathways such as PI3K–AKT–ERK1/2 and modulating mRNA stability and translation . For instance, research indicates that eIF4A3 expression is significantly higher in lung adenocarcinoma tissues, where it interacts with proteins like Flotillin-1 to enhance cell proliferation and migration .

Therapeutic Targeting

Given its oncogenic properties, eIF4A3 serves as a promising target for cancer therapy. Inhibition of eIF4A3 using compounds like eIF4A3-IN-1 could potentially suppress tumor growth and metastasis. Preclinical studies demonstrate that knockdown of eIF4A3 leads to reduced tumor growth rates and volumes in animal models . Furthermore, targeting eIF4A3 may enhance the efficacy of existing therapies by overcoming resistance mechanisms associated with tumor progression.

Antiviral Applications

Mechanism of Action

eIF4A3 has been shown to facilitate the replication of RNA viruses, including influenza A virus, by promoting viral mRNA splicing . This suggests that this compound could have antiviral applications by inhibiting the function of eIF4A3, thereby reducing viral replication. Studies indicate that overexpression of eIF4A3 decreases the activation of interferon-beta promoter activity, which is crucial for antiviral responses .

Potential Strategies

Utilizing this compound as an antiviral agent could enhance innate immune responses against viral infections. By inhibiting eIF4A3, the compound may restore the activity of interferon-beta and other proinflammatory cytokines, bolstering the host's defense mechanisms against viral pathogens .

Diagnostic Marker

Prognostic Implications

The expression levels of eIF4A3 are correlated with poor prognosis in various cancers. Its role as a regulator of mRNA splicing and stability positions it as a potential biomarker for cancer diagnosis and prognosis . Elevated levels of eIF4A3 could indicate aggressive tumor behavior, making it a valuable target for therapeutic intervention.

Clinical Applications

Incorporating assessments of eIF4A3 levels into clinical practice could aid in stratifying patients based on their risk profiles and tailoring personalized treatment strategies. For example, patients with high eIF4A3 expression might benefit from therapies targeting this protein to improve outcomes.

Summary Table: Applications of this compound

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Therapy | Targets tumor growth by inhibiting eIF4A3 function | Reduced tumor proliferation and metastasis |

| Antiviral Strategies | Inhibits viral replication by blocking eIF4A3's role in mRNA splicing | Enhanced antiviral immune responses |

| Diagnostic Marker | Correlates with prognosis in various cancers | Improved patient stratification |

Mecanismo De Acción

eIF4A3-IN-1 ejerce sus efectos uniéndose a un sitio no de unión a ATP de eIF4A3, inhibiendo así su actividad. Esta inhibición interrumpe la función del complejo de unión a la unión de exones y la degradación mediada por sin sentido del ARN mensajero, lo que lleva a una alteración de la expresión genética y el metabolismo del ARN . Los objetivos moleculares y las vías involucradas incluyen la regulación de la unión de ARN mensajero y la estabilización de ciertas proteínas en los tumores .

Comparación Con Compuestos Similares

eIF4A3-IN-1 es único en comparación con otros compuestos similares debido a su inhibición selectiva de eIF4A3. Los compuestos similares incluyen:

eIF4A1: Otro miembro de la familia de proteínas DEAD-box con actividad similar de helicasa de ARN.

Helicasa DExH-box 29: Involucrado en la unión de ARN y otros procesos metabólicos del ARN.

This compound destaca por su unión específica a un sitio no de unión a ATP y su inhibición significativa de la degradación mediada por sin sentido del ARN .

Actividad Biológica

eIF4A3-IN-1 is a compound targeting the eukaryotic initiation factor 4A3 (eIF4A3), a crucial component of the exon junction complex (EJC) involved in RNA processing and regulation. This article explores the biological activity of this compound, focusing on its role in cancer biology, neurodevelopment, and potential therapeutic applications.

Overview of eIF4A3

eIF4A3 is a DEAD-box RNA helicase that plays a significant role in post-transcriptional gene regulation, particularly in nonsense-mediated decay (NMD) and mRNA splicing. Its dysregulation has been implicated in various cancers, including pancreatic ductal adenocarcinoma (PDAC), bladder cancer, glioblastoma, and hepatocellular carcinoma (HCC) .

This compound functions by inhibiting the activity of eIF4A3, leading to alterations in RNA metabolism and gene expression. The inhibition of eIF4A3 has been shown to:

- Decrease tumor cell proliferation, migration, and colony formation in vitro.

- Reduce tumor growth in vivo models of cancer .

- Influence RNA homeostasis by affecting splicing and transcriptional landscapes .

Tumor Growth Inhibition

Research indicates that this compound effectively reduces tumor aggressiveness across multiple cancer types. For instance:

- In PDAC cell lines, targeting eIF4A3 led to significant reductions in essential functional tumor features such as sphere formation and migration .

- In glioblastoma models, downregulation of eIF4A3 resulted in decreased cell proliferation and increased apoptosis .

Prognostic Implications

High expression levels of eIF4A3 correlate with poor prognostic outcomes across various cancers. For example:

- Bladder cancer patients with elevated eIF4A3 levels exhibited significantly worse survival rates .

- In HCC, elevated plasma levels of eIF4A3 were associated with lower survival rates and higher recurrence .

Impact on Neurodevelopment

Recent studies have uncovered that eIF4A3 also plays a critical role in neurodevelopment:

- It directly influences microtubule dynamics necessary for neuronal growth and axon development, independent of its RNA-binding functions .

- Mutations affecting eIF4A3 impair neuronal growth and are linked to neurodevelopmental disorders .

Case Studies

Case Study 1: Pancreatic Ductal Adenocarcinoma

In a study involving PDAC cell lines treated with this compound, researchers observed:

- A 50% reduction in cell proliferation after 48 hours.

- Significant changes in spliceosomal profiles indicating altered mRNA processing.

Case Study 2: Bladder Cancer

In bladder cancer tissues:

- Immunohistochemical analysis revealed 70% of samples had elevated nuclear eIF4A3 expression.

- Kaplan-Meier survival analysis indicated that patients with high nuclear expression had a 30% lower overall survival rate compared to those with low expression.

Summary Table of Findings

| Cancer Type | Effect of this compound | Prognostic Correlation |

|---|---|---|

| Pancreatic Cancer | Reduced proliferation by 50% | High expression correlates with poor prognosis |

| Bladder Cancer | Increased apoptosis | Elevated levels linked to worse survival |

| Glioblastoma | Decreased migration | High levels associated with aggressive tumors |

| Hepatocellular Carcinoma | Lowered tumor growth | Elevated plasma levels indicate poor outcomes |

Propiedades

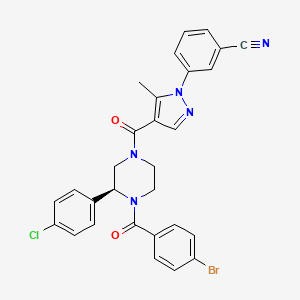

IUPAC Name |

3-[4-[(3S)-4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-5-methylpyrazol-1-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23BrClN5O2/c1-19-26(17-33-36(19)25-4-2-3-20(15-25)16-32)29(38)34-13-14-35(28(37)22-5-9-23(30)10-6-22)27(18-34)21-7-11-24(31)12-8-21/h2-12,15,17,27H,13-14,18H2,1H3/t27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGKKHWJYBQRIE-HHHXNRCGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN(C(C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN([C@H](C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23BrClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.